2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
CAS No.: 1167056-59-8
Cat. No.: VC2828912
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1167056-59-8 |
|---|---|
| Molecular Formula | C8H5N3O |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(10-5)3-8(12)11-6/h1-2H,3H2,(H,11,12) |
| Standard InChI Key | JRUDEYDNMPKRTB-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=N2)C#N)NC1=O |
| Canonical SMILES | C1C2=C(C=CC(=N2)C#N)NC1=O |
Introduction
Chemical Identity and Structural Properties
Basic Identification and Nomenclature
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is identified by several parameters that facilitate its precise recognition within chemical databases and literature. The compound is registered with CAS number 1167056-59-8, which serves as its unique identifier in chemical substance registries . It is also known by several synonyms, including "2-oxo-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carbonitrile," "5-Cyano-4-azaoxindole," and "2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carbonitrile" . These alternative names reflect different naming conventions but refer to the same chemical entity.
The compound's IUPAC name, 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carbonitrile, provides a systematic description of its structure according to international chemical nomenclature standards. For database searching and computational chemistry purposes, the compound is also characterized by its Standard InChI: InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(10-5)3-8(12)11-6/h1-2H,3H2,(H,11,12) and InChIKey: JRUDEYDNMPKRTB-UHFFFAOYSA-N.
Molecular and Structural Information
The molecular formula of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is C8H5N3O, indicating that it contains 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The compound has a molecular weight of 159.14 g/mol, with a calculated monoisotopic mass of 159.043262 . This relatively low molecular weight, combined with its heterocyclic structure, contributes to certain physicochemical properties that are relevant to its applications in chemical research.
The structural representation can be encoded in various formats, including SMILES notation: C1C2=C(C=CC(=N2)C#N)NC1=O. This compact representation captures the connectivity and spatial arrangement of atoms in the molecule, facilitating computational analysis and structure-based studies.
Physical and Chemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 159.14 g/mol | Calculated from molecular formula |
| Physical State | Solid at room temperature | Based on structural characteristics |
| Boiling Point | ~424.0±45.0 °C | Predicted (computational) |
| Density | ~1.42±0.1 g/cm³ | Predicted (computational) |
| pKa | ~11.50±0.20 | Predicted (computational) |
| Monoisotopic Mass | 159.043262 | High-resolution mass spectrometry |
The compound exists as a solid at room temperature due to its molecular weight and structure. The presence of multiple heteroatoms (nitrogen and oxygen) and the nitrile group contributes to intermolecular forces that influence its physical state and melting properties.
Chemical Reactivity
The chemical reactivity of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile stems from its functional groups and structural features. The compound contains several reactive sites that can participate in various chemical transformations:
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The nitrile (cyano) group at position 5 can undergo hydrolysis, reduction, or nucleophilic addition reactions.
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The amide-like functionality (lactam) in the pyrrolopyridine ring system can participate in reactions typical of amides, including hydrolysis under harsh conditions.
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The nitrogen atom in the pyridine ring can act as a weak base and participate in alkylation reactions.
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The N-H group in the pyrrole portion can undergo N-alkylation or acylation reactions.
These reactive sites make the compound versatile in organic synthesis, allowing for selective modifications to create derivatives with potentially enhanced properties or biological activities.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves multi-step reactions designed to construct the pyrrolopyridine ring system with appropriate functionalization. The synthetic routes generally focus on building the fused heterocyclic framework and introducing the nitrile group at the desired position.
A common approach involves starting with appropriately substituted pyridine precursors that already contain the nitrile group, followed by formation of the pyrrole ring through cyclization reactions. Alternative methods may begin with a preformed pyrrolopyridine scaffold, which is then functionalized to introduce the nitrile group and other structural features.
Applications and Biological Activities
Applications in Chemical Research
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds with potential applications in medicinal chemistry. Its structural features make it useful as a building block for constructing molecules with specific functional properties.
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